Azido-PEG3-TFP ester

Description

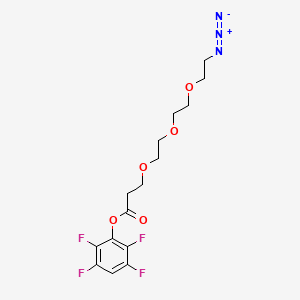

Structure

3D Structure

Properties

Molecular Formula |

C15H17F4N3O5 |

|---|---|

Molecular Weight |

395.31 g/mol |

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C15H17F4N3O5/c16-10-9-11(17)14(19)15(13(10)18)27-12(23)1-3-24-5-7-26-8-6-25-4-2-21-22-20/h9H,1-8H2 |

InChI Key |

AYTOSIAWIILPPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCN=[N+]=[N-])F)F |

Origin of Product |

United States |

Synthetic Methodologies for Azido Peg3 Tfp Ester and Analogous Constructs

General Principles of Polyethylene (B3416737) Glycol Functionalization

Polyethylene glycol (PEG) is a polymer renowned for its biocompatibility, hydrophilicity, and non-immunogenic nature, making it a staple in biomedical research for applications like drug delivery and surface functionalization. rsc.orgsigmaaldrich.com The process of covalently attaching PEG to molecules, known as PEGylation, can enhance the pharmacokinetic properties of therapeutic agents. rsc.org

The versatility of PEG stems from the ability to modify its terminal hydroxyl groups into a wide array of reactive functionalities. sigmaaldrich.com This functionalization can be achieved through various chemical strategies, including covalent bonding and non-covalent interactions. dovepress.com Covalent modification is the most common approach and involves reactions like esterification and amidation to introduce desired functional groups. dovepress.com

PEG molecules can be synthesized in various architectures, such as linear, branched, or multi-arm forms, each offering unique properties for different applications. sigmaaldrich.com For the synthesis of linkers like Azido-PEG3-TFP ester, linear PEG chains are typically utilized as the backbone.

Synthesis of Azide-Terminated PEG Precursors

A key step in the synthesis of this compound is the introduction of an azide (B81097) group onto the PEG backbone. This is typically achieved through the conversion of a terminal hydroxyl group into a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an azide salt, like sodium azide. mdpi.com

One reported method involves the ring-opening polymerization of ethylene (B1197577) oxide with an initiator like allyl alcohol to create an α-allyl-ω-hydroxyl PEG. acs.orgnih.gov The hydroxyl end is then modified in a two-step process to introduce the azide group. acs.orgnih.gov Another approach starts with a commercially available PEG diol and selectively modifies one hydroxyl group, often through monotosylation, before reacting with sodium azide. mdpi.com The efficiency of these reactions is crucial, and characterization techniques such as NMR and mass spectrometry are used to confirm the quantitative functionalization of the PEG terminus. acs.orgnih.gov

The azide functionality is highly valuable in bioconjugation due to its ability to participate in "click chemistry," specifically the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC, respectively). medchemexpress.comacs.orgnih.gov This allows for the efficient and specific conjugation of the azide-terminated PEG to molecules containing an alkyne group. rsc.org

Derivatization to Form TFP Esters: Methodological Considerations

The final step in the synthesis of this compound is the conversion of the remaining terminal carboxylic acid group into a 2,3,5,6-tetrafluorophenyl (TFP) ester. TFP esters are a class of activated esters used for conjugating molecules to primary and secondary amines, forming stable amide bonds. lumiprobe.com

The synthesis of TFP esters from carboxylic acids can be achieved by reacting the carboxylic acid with 2,3,5,6-tetrafluorophenol (B1216870) in the presence of a coupling agent. A more direct method involves the use of 2,3,5,6-tetrafluorophenyl trifluoroacetate, which readily reacts with carboxylic acids to form the corresponding TFP ester. oup.com The resulting TFP esters are typically purified by chromatography. oup.com

Comparative Analysis of TFP Ester Synthesis with Other Activated Esters (e.g., NHS Esters)

In the realm of bioconjugation, N-hydroxysuccinimide (NHS) esters have been a popular choice for amine modification. thermofisher.cn However, TFP esters present several advantages, leading to their increased use.

Differential Reactivity and Hydrolysis Stability Profiles

A primary advantage of TFP esters over NHS esters is their enhanced stability, particularly at the basic pH conditions often required for amine conjugation reactions. lumiprobe.comlumiprobe.com NHS esters are susceptible to hydrolysis, which is a competing side reaction that can reduce the efficiency of the desired conjugation. thermofisher.cnnih.gov TFP esters, while still subject to hydrolysis at elevated pH, exhibit greater resistance to this degradation pathway. thermofisher.cnnih.gov

This increased hydrolytic stability allows for greater control over the labeling process and can lead to a higher degree of labeling compared to NHS esters under similar reaction conditions. thermofisher.cn The rate of hydrolysis for both NHS and TFP esters increases with pH, but TFP surfaces have been shown to have a lower rate of hydrolysis across a range of pH values. nih.gov

While some studies suggest that TFP esters are as reactive as NHS esters, others indicate that NHS esters may have slightly higher reactivity. thieme-connect.com However, the superior stability of TFP esters often outweighs this potential difference in reactivity, making them a more reliable choice for many bioconjugation applications. thieme-connect.com The by-product of the TFP ester conjugation, 2,3,5,6-tetrafluorophenol, is also considered to be less nucleophilic than N-hydroxysuccinimide, reducing the likelihood of it interfering with the desired reaction. thieme-connect.com

Table 1: Comparison of Activated Esters

| Feature | TFP Ester | NHS Ester |

|---|---|---|

| Reactivity | High, comparable to NHS esters thieme-connect.com | High thieme-connect.com |

| Hydrolytic Stability | More stable, especially at basic pH lumiprobe.comnih.gov | Less stable, prone to hydrolysis thermofisher.cnnih.gov |

| By-product | 2,3,5,6-tetrafluorophenol (less nucleophilic) thieme-connect.com | N-hydroxysuccinimide |

| Control over Labeling | Greater control due to higher stability thermofisher.cn | Less control due to hydrolysis thermofisher.cn |

Mechanistic Basis of Azido Peg3 Tfp Ester Reactivity

TFP Ester Reactivity with Nucleophilic Moieties

The other reactive end of the Azido-PEG3-TFP ester is the 2,3,5,6-tetrafluorophenyl (TFP) ester. TFP esters are highly efficient acylating agents used for conjugation to nucleophilic groups, most notably primary and secondary amines. lumiprobe.combroadpharm.com

The TFP ester reacts with primary and secondary amines to form a stable, covalent amide bond. lumiprobe.comprecisepeg.com This reaction is a nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the TFP ester. This forms a tetrahedral intermediate, which then collapses, expelling the 2,3,5,6-tetrafluorophenoxide as a leaving group and forming the final amide linkage.

TFP esters are often compared to N-hydroxysuccinimide (NHS) esters, another common class of amine-reactive reagents. lumiprobe.com A key advantage of TFP esters is their enhanced stability, particularly towards hydrolysis in aqueous media, especially at the basic pH values (typically pH 8-9) required for efficient amine acylation. lumiprobe.comnih.govresearchgate.net This greater hydrolytic stability leads to more efficient and reproducible labeling of biomolecules like proteins, which present primary amines on their N-terminus and the side chains of lysine (B10760008) residues. broadpharm.comprecisepeg.com

| Active Ester Surface | pH | Hydrolysis Half-Life (t₁/₂) (minutes) |

| TFP Ester | 7.0 | >720 |

| NHS Ester | 7.0 | 248 |

| TFP Ester | 8.0 | 433 |

| NHS Ester | 8.0 | 58 |

| TFP Ester | 10.0 | 365 |

| NHS Ester | 10.0 | 39 |

Table 2: Comparison of the hydrolytic stability of TFP ester and NHS ester self-assembled monolayers (SAMs) on a surface at different pH values. The data demonstrates the significantly slower rate of hydrolysis for TFP esters compared to NHS esters, especially under basic conditions. nih.gov

Reaction Kinetics and pH Dependencies in Aqueous Environments

The reactivity of the this compound is governed by the tetrafluorophenyl (TFP) ester functional group, which dictates its reaction kinetics and pH sensitivity in aqueous solutions. The primary reaction is a nucleophilic attack by a primary amine on the ester, forming a stable amide bond. This reaction is highly dependent on the pH of the environment.

The optimal pH range for the reaction between TFP esters and primary amines is typically slightly alkaline, between pH 7.5 and 8.5. smolecule.com In this range, the primary amine nucleophile is sufficiently deprotonated and thus more reactive. However, a competing reaction, the hydrolysis of the ester, also accelerates with increasing pH. nih.gov The rate of hydrolysis for TFP esters, which is a pseudo-first-order process, increases as the pH becomes more basic. nih.gov Despite this, TFP esters exhibit notable stability across a broad pH range from 3 to 9. sigmaaldrich.com This stability in aqueous media, particularly in comparison to other activated esters, allows for more efficient and reproducible labeling of biomolecules. broadpharm.com

Comparison of TFP Ester vs. NHS Ester Amine Reactivity and Hydrolysis

In bioconjugation, N-hydroxysuccinimide (NHS) esters are a common choice for amine-reactive chemistry. However, 2,3,5,6-tetrafluorophenyl (TFP) esters have emerged as a superior alternative in many applications due to a better balance of reactivity and stability. thieme-connect.com

Hydrolysis: The most significant advantage of TFP esters over NHS esters is their markedly greater stability against hydrolysis, especially in aqueous buffers at neutral to basic pH. lumiprobe.comresearchgate.netbroadpharm.com NHS esters are highly susceptible to hydrolysis, and their half-life decreases dramatically as the pH rises. researchgate.net For instance, at pH 8, an NHS ester's half-life can be measured in minutes, whereas at pH 7 it is measured in hours. researchgate.net

In direct comparative studies on self-assembled monolayers, the TFP ester surface demonstrated significantly lower rates of hydrolysis compared to the NHS ester surface at pH 7.0, 8.0, and 10.0. nih.gov At pH 10, the TFP surface was found to have a half-life almost ten times longer than the NHS surface, leading to a five-fold greater density of coupled DNA molecules. nih.gov This superior hydrolytic stability makes this compound a more robust reagent, ensuring that a higher proportion of the ester remains active and available to react with the target amine over a longer period and at the higher pH levels required for efficient labeling. thermofisher.cn

Data Tables

Table 1: Comparative Hydrolysis Half-Life of TFP vs. NHS Ester Surfaces This table summarizes the half-reaction times (t₁/₂) for the hydrolysis of TFP and NHS ester-terminated self-assembled monolayers at various pH levels. Data is derived from studies monitoring the decrease in the activated ester carbonyl stretch over time. nih.gov

| pH | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) |

| 7.0 | 435 | 330 |

| 8.0 | 370 | 240 |

| 10.0 | 348 | 39 |

Table 2: Feature Comparison of TFP Ester and NHS Ester This table provides a qualitative comparison of the key characteristics of TFP esters and NHS esters relevant to bioconjugation.

| Feature | TFP Ester | NHS Ester |

| Primary Reaction | Reacts with primary amines to form amide bonds. lumiprobe.com | Reacts with primary amines to form amide bonds. thermofisher.com |

| Optimal Reaction pH | 7.5 - 8.5 smolecule.com | 7.0 - 9.0 precisepeg.com |

| Hydrolytic Stability | High; significantly more stable than NHS esters, especially at basic pH. nih.govlumiprobe.com | Moderate to Low; hydrolysis increases significantly with pH. researchgate.net |

| Competing Reaction | Hydrolysis is a competing side reaction. nih.gov | Hydrolysis is a significant competing side reaction. nih.govthermofisher.com |

| Effective Reactivity | High overall efficiency due to lower hydrolysis rates. thermofisher.cn | High initial reaction rate but can be compromised by rapid hydrolysis. thieme-connect.comresearchgate.net |

Applications in Bioconjugation and Bioorthogonal Labeling

Covalent Functionalization of Biomolecules

The dual-reactive nature of Azido-PEG3-TFP ester makes it a versatile tool for the covalent modification of a wide range of biomolecules, including proteins, peptides, and oligonucleotides. The process typically involves a two-step strategy: initial acylation of the biomolecule via the TFP ester, followed by a highly specific click chemistry reaction at the azide (B81097) terminus.

The TFP ester group of the crosslinker readily reacts with primary amines (-NH2) found on proteins, primarily at the N-terminus and the epsilon-amine of lysine (B10760008) residues. precisepeg.comthermofisher.com This reaction results in the formation of a stable, covalent amide bond, effectively tethering the azido-PEG3 moiety to the protein surface. precisepeg.combiochempeg.com TFP esters are often preferred for amine modifications as they exhibit greater stability against hydrolysis in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, providing more consistent and efficient labeling. broadpharm.comthermofisher.combocascientific.com

Proteins typically possess multiple lysine residues on their surface, making them abundant targets for modification. precisepeg.com The reaction between the TFP ester and the primary amine of a lysine side chain is a common strategy for introducing azide functionalities onto a protein scaffold. This process, which proceeds efficiently in aqueous buffers at a pH range of 7 to 9, allows for the straightforward installation of a bioorthogonal handle that can be used for further, more specific modifications. precisepeg.com The result is a protein decorated with azide groups, ready for subsequent conjugation reactions.

Once a protein is labeled with azide groups using this compound, it can be conjugated to a variety of molecules, including fluorescent probes and affinity tags like biotin (B1667282). axispharm.comlumiprobe.com This secondary labeling step utilizes the principles of click chemistry, a set of reactions known for their high efficiency, specificity, and biocompatibility. axispharm.comprecisepeg.com

An alkyne-modified fluorescent dye or an alkyne-derivatized biotin molecule can be covalently attached to the azide-functionalized protein. lumiprobe.com This reaction, often catalyzed by copper(I) in a process known as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a highly stable triazole linkage. lumiprobe.comprecisepeg.com Alternatively, for applications where copper might be cytotoxic or interfere with protein function, a copper-free variant called Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be employed, using strained alkynes like dibenzocyclooctyne (DBCO). lumiprobe.comprecisepeg.combiochempeg.com This two-step approach enables precise control over the labeling process, allowing researchers to tag proteins for visualization or purification purposes.

| Feature | Description | Referenced Compounds |

|---|---|---|

| Initial Labeling | This compound reacts with lysine residues on a protein to introduce azide groups. | This compound |

| Click Chemistry Reaction | The azide-labeled protein is reacted with an alkyne-modified tag. | Alkyne-modified fluorescent dyes, Alkyne-modified biotin, DBCO-modified tags |

| Resulting Linkage | A stable triazole ring connects the protein to the tag. | Not Applicable |

| Common Applications | Fluorescence microscopy, flow cytometry, western blotting, affinity purification. | Not Applicable |

Similar to proteins, peptides can be readily functionalized using this compound. The TFP ester reacts with the N-terminal alpha-amine and the side-chain amines of any lysine residues within the peptide sequence. axispharm.combiochempeg.com This reaction provides a straightforward method to incorporate an azide handle into synthetic or purified peptides. The resulting azido-peptides can then be used in various applications, such as the synthesis of peptide-drug conjugates or for immobilization onto surfaces for binding assays. The hydrophilic PEG3 spacer helps to maintain the peptide's solubility and biological activity after modification. axispharm.com

This compound is also utilized for the modification of nucleic acids. The process requires an oligonucleotide that has been synthesized with a primary amine group. cd-bioparticles.net This amine-modified oligonucleotide can then be reacted with the TFP ester (or a more common NHS ester equivalent for this application) to attach the azido-PEG3 linker. idtdna.com The azide group is then available for click chemistry reactions, enabling the conjugation of the oligonucleotide to other molecules such as reporter dyes, quenchers, or other oligos. biosyn.com This methodology is crucial for constructing complex DNA or RNA structures and for developing diagnostic probes. idtdna.combiosyn.com

Site-Specific Conjugation to Lysine Residues

Peptide Conjugation Methodologies

Surface Functionalization and Material Science Applications

The utility of this compound extends beyond biomolecule labeling into the realm of material science and surface chemistry. Surfaces, such as those on silica (B1680970) nanoparticles or silicon substrates, can be pre-functionalized to present primary amine groups. researchgate.netudel.edu These amine-coated surfaces can then be treated with this compound to create a high density of terminal azide groups.

These azide-functionalized surfaces serve as a versatile platform for the covalent immobilization of various materials. researchgate.net For instance, alkynyl-derivatized biomolecules, such as glycans or peptides, can be "clicked" onto the surface via CuAAC or SPAAC reactions. researchgate.net This technique is instrumental in the development of biosensors, functionalized nanoparticles for targeted delivery, and biocompatible coatings for medical implants. researchgate.netbiochempeg.com The ability to create well-defined, bio-interactive surfaces opens up possibilities for designing novel materials with tailored biological functions.

| Reactive Group | Target Functional Group | Resulting Bond/Linkage | Application Area |

|---|---|---|---|

| Tetrafluorophenyl (TFP) Ester | Primary Amine (-NH2) | Amide Bond | Protein, Peptide, Amine-Oligo, & Surface Labeling |

| Azide (-N3) | Alkyne / Strained Alkyne (e.g., DBCO) | Triazole Ring | Click Chemistry, Bioorthogonal Labeling |

Generation of Functionalized Surfaces for Biosensing and Research Platforms

The unique reactivity of this compound makes it an effective tool for the surface functionalization of materials used in biosensing and as research platforms. Substrates such as silicon wafers, glass slides, or microplates can be prepared with amine groups on their surface. The TFP ester end of the linker is then used to covalently attach the Azido-PEG3 moiety to this amine-functionalized surface, creating a stable, hydrophilic layer with outward-facing azide groups. cd-bioparticles.netudel.edu

This azide-terminated surface serves as a versatile platform for the subsequent immobilization of biomolecules. Probes for biosensing—such as small molecules, peptides, or oligonucleotides that have been modified to contain an alkyne group—can be "clicked" onto the surface in a highly specific and efficient manner. broadpharm.com This method offers several advantages for creating high-quality biosensors:

Controlled Orientation: The two-step process allows for the controlled, oriented attachment of biomolecules, which can be crucial for their function (e.g., antigen-binding by an antibody fragment).

Reduced Non-specific Binding: The hydrophilic PEG spacer helps to create a surface that resists the non-specific adsorption of proteins and other molecules from a sample, leading to a better signal-to-noise ratio in assays.

Bioorthogonal Immobilization: The use of click chemistry ensures that the immobilization reaction is highly specific and occurs under mild conditions, preserving the integrity of the attached biomolecule.

A notable application in this area involves the development of biosensors with oxygen-free interfaces. Research has demonstrated that TFP esters can react selectively with amines on a substrate to create a well-defined surface chemistry ideal for sensitive biological detection. udel.edu By adapting this approach, this compound can be used to generate robust, azide-functionalized surfaces for a wide range of research and diagnostic applications. udel.educd-bioparticles.net

Modification of Polymeric Systems and Nanoparticles

This compound is utilized for the modification of synthetic and natural polymers and for the surface functionalization of nanoparticles. cd-bioparticles.netbiochempeg.com Many polymers and nanomaterials can be synthesized with or modified to contain primary amine groups. The TFP ester provides a straightforward method to graft the Azido-PEG3 linker onto these materials, thereby introducing azide handles for further functionalization via click chemistry. cd-bioparticles.net This strategy is applied in nanotechnology, drug delivery research, and materials science. biochempeg.combiochempeg.combiochempeg.com

A primary challenge in the use of synthetic materials like nanoparticles or polymers in biological research is their potential lack of biocompatibility. The introduction of a polyethylene (B3416737) glycol (PEG) layer, a process known as PEGylation, is a widely adopted strategy to overcome this issue. The PEG3 component of this compound contributes directly to this goal.

When nanoparticles or other materials are coated with this linker, the resulting surface exhibits the properties of PEG:

Increased Hydrophilicity: The PEG chains improve the solubility and dispersibility of the material in aqueous buffers and biological media. axispharm.com

Reduced Immunogenicity: The flexible PEG chains create a hydration shell around the material that can mask it from the immune system, reducing opsonization and clearance.

Enhanced Stability: PEGylation can prevent the aggregation of nanoparticles and protect conjugated biomolecules from enzymatic degradation.

By using this compound, researchers can simultaneously PEGylate a material to improve its biocompatibility while also installing azide groups for subsequent bioorthogonal modifications. axispharm.com This dual functionality is highly valuable for creating advanced materials for in vitro and in vivo research applications.

| Research Area | Application of this compound | Finding/Advantage |

| Biosensing | Surface functionalization of amine-coated substrates. udel.edu | Creates a platform with bioorthogonal azide handles for specific probe immobilization. |

| Nanotechnology | Surface modification of nanoparticles. biochempeg.com | Introduces PEG for biocompatibility and an azide for targeted conjugation. axispharm.com |

| Drug Delivery | Linker for conjugating targeting ligands to drug carriers. | The azide allows for the attachment of molecules via click chemistry. cd-bioparticles.net |

| Cell Culture | Functionalization of polymers for hydrogel formation. researchgate.net | Enables the creation of biocompatible, cross-linked hydrogels for 3D cell culture. |

Hydrogels are three-dimensional, water-swollen polymer networks that can mimic the extracellular matrix (ECM), providing a supportive environment for cell growth in 3D cultures. researchgate.net this compound is a valuable reagent for the synthesis of such functionalized hydrogels.

The process typically involves a polymer backbone rich in amine groups. This polymer is first reacted with this compound, which grafts the azide-terminated PEG linker onto the polymer chain. mobt3ath.com This azide-functionalized polymer can then be used to form a hydrogel through cross-linking with a molecule that has at least two alkyne groups. When the two components are mixed, a click reaction occurs between the azide and alkyne groups, forming a stable, cross-linked hydrogel network. researchgate.net

This approach allows for the creation of highly biocompatible hydrogels under cell-friendly conditions. researchgate.net Because the click chemistry reaction is bioorthogonal, it can even be performed in the presence of living cells without causing harm. researchgate.net Furthermore, the properties of the hydrogel, such as stiffness and ligand density, can be precisely controlled by adjusting the concentrations of the azide-functionalized polymer and the alkyne cross-linker. This makes it possible to create tailored microenvironments for specific cell types, advancing research in tissue engineering and regenerative medicine. researchgate.net

Advanced Applications in Chemical Biology Tools and Systems

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules engineered to hijack the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. biochempeg.comprecisepeg.com These molecules are composed of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. biochempeg.comprecisepeg.com The linker's role is not merely as a passive spacer but is critical in influencing the formation and stability of the ternary complex (PROTAC-POI-E3 ligase), which is a prerequisite for the subsequent ubiquitination and degradation of the POI. precisepeg.comaxispharm.com

Azido-PEG3-TFP Ester as a Versatile PROTAC Linker Component

This compound serves as a valuable building block in the modular synthesis of PROTACs. targetmol.commedchemexpress.com Its structure incorporates key functionalities that facilitate the assembly of these complex molecules. The TFP ester provides a reactive handle for conjugation to an amine group on one of the ligands, while the azide (B81097) group allows for a subsequent "click chemistry" reaction with an alkyne-functionalized second ligand. medchemexpress.combroadpharm.comcd-bioparticles.net This modular approach allows for the rapid generation of a library of PROTACs with varying linkers to optimize degradation efficiency.

The inclusion of the PEG3 spacer offers several advantages. Polyethylene (B3416737) glycol (PEG) linkers are the most commonly used linkers in PROTAC design, with studies indicating their presence in over half of the reported PROTAC molecules. biochempeg.com The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the resulting PROTAC molecule, a crucial property for biological applications. biochempeg.comprecisepeg.com Furthermore, the PEG spacer can reduce steric hindrance between the two ligands, facilitating the formation of a productive ternary complex. axispharm.com

Linker Length and Flexibility Considerations in PROTAC Design

The length and flexibility of the linker are paramount in determining the efficacy of a PROTAC. precisepeg.comnih.gov The linker must be of an optimal length to bridge the POI and the E3 ligase, allowing for the formation of a stable and productive ternary complex. axispharm.comnih.gov A linker that is too short may prevent the two proteins from coming together effectively, while an excessively long linker might lead to unproductive binding modes.

The flexibility of the linker, often imparted by PEG chains, allows the PROTAC to adopt various conformations, which can be crucial for accommodating the specific topographies of the POI and E3 ligase. precisepeg.comnih.gov Research has shown that subtle changes in linker length, even by a few atoms, can significantly impact the degradation potency of a PROTAC. For instance, studies on estrogen receptor-alpha (ERα) targeting PROTACs revealed that a 16-atom PEG linker was substantially more potent than a 12-atom linker, despite similar binding affinities to ERα. nih.gov Conversely, for the degradation of CRBN using homo-PROTACs, a shorter 8-atom long PEG linker was found to be optimal. nih.gov This highlights the empirical nature of linker optimization for each specific target and E3 ligase pair. The use of defined-length PEG linkers, such as this compound, allows for systematic variation of the linker length to identify the most effective construct. biochempeg.com

Methodological Approaches for PROTAC Assembly via Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a widely adopted strategy for the assembly of PROTACs due to its high efficiency, specificity, and biocompatibility. medchemexpress.comnih.gov this compound is ideally suited for this approach. medchemexpress.commedchemexpress.com

The synthesis typically involves a two-step process:

Amide Bond Formation: The TFP ester of this compound is reacted with a primary or secondary amine on the first ligand (either the POI binder or the E3 ligase ligand). This reaction forms a stable amide bond.

Click Chemistry Ligation: The resulting azide-functionalized ligand is then "clicked" to the second ligand, which has been previously modified to contain a terminal alkyne. This CuAAC reaction forms a stable triazole ring, completing the PROTAC structure. medchemexpress.comnih.gov

This modular strategy allows for the creation of diverse PROTAC libraries by combining different POI ligands and E3 ligase ligands with a variety of linker lengths and compositions. nih.govuni-muenchen.de Strain-promoted alkyne-azide cycloaddition (SPAAC) offers an alternative copper-free click chemistry approach, which can be beneficial when working with sensitive biological molecules. medchemexpress.commedchemexpress.com In this case, the azide group of the linker reacts with a strained alkyne, such as a cyclooctyne (B158145) (e.g., DBCO or BCN), to form the triazole linkage. medchemexpress.commedchemexpress.com

Development of Antibody-Drug Conjugates (ADCs) Linkers

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. biochempeg.com The linker in an ADC plays a critical role in connecting the antibody to the cytotoxic payload and influences the ADC's stability, pharmacokinetics, and efficacy. biochempeg.commedchemexpress.com

Integration into Cleavable and Non-Cleavable Linker Architectures

This compound and its derivatives can be incorporated into both cleavable and non-cleavable ADC linker designs. biochempeg.combiochempeg.com

Cleavable Linkers: These linkers are designed to release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH, a reducing environment, or the presence of specific enzymes. biochempeg.combroadpharm.com For example, linkers containing a valine-citrulline (Val-Cit) dipeptide can be cleaved by cathepsin B, an enzyme that is abundant in lysosomes. cd-bioparticles.netbroadpharm.com Derivatives of this compound that incorporate such cleavable motifs, like Azido-PEG3-Val-Cit-PAB-OH, can be synthesized. cd-bioparticles.netbroadpharm.com Another strategy involves incorporating a disulfide bond into the linker, which can be cleaved in the reducing environment of the cell. broadpharm.com Azido-PEG3-SS-NHS ester is an example of a linker that combines an azide for click chemistry, a cleavable disulfide bond, and an NHS ester for conjugation. medchemexpress.com

Methodological Implications for ADC Construct Research

For instance, researchers can use an azide-functionalized linker to attach a variety of alkyne-modified payloads to a specific antibody, allowing for a direct comparison of payload potency. Conversely, a single alkyne-modified payload can be conjugated to a panel of antibodies functionalized with azide-containing linkers to optimize antibody targeting. The hydrophilic PEG spacer can help to mitigate the aggregation often associated with hydrophobic payloads and can improve the pharmacokinetic profile of the ADC. biochempeg.com Furthermore, branched PEG linkers can be employed to increase the drug-to-antibody ratio (DAR), potentially enhancing the therapeutic efficacy of the ADC. broadpharm.com

Engineering of Research Probes for Cellular Studies

The chemical compound this compound is a heterobifunctional crosslinker meticulously designed for advanced applications in chemical biology. Its structure is composed of three key components: an azide (N₃) group, a triethylene glycol (PEG3) spacer, and an amine-reactive 2,3,5,6-tetrafluorophenyl (TFP) ester. This molecular architecture allows for a sequential and controlled two-step conjugation strategy, making it an invaluable tool for constructing sophisticated research probes for cellular analysis. axispharm.comthermofisher.com

The TFP ester provides a highly efficient means of attachment to biomolecules. It reacts with primary amines, such as the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues, to form a stable and covalent amide bond. lumiprobe.combroadpharm.com A significant advantage of the TFP ester over the more conventional N-hydroxysuccinimide (NHS) ester is its enhanced stability against spontaneous hydrolysis in aqueous solutions, particularly at the neutral to basic pH conditions typically required for amine labeling. broadpharm.comacs.orgnih.gov This greater stability leads to more efficient and reproducible conjugation outcomes. broadpharm.com

The azide group, situated at the opposite end of the linker, serves as a bioorthogonal handle. It does not react with functional groups typically found in biological systems but can be selectively targeted through "click chemistry." aip.orgthermofisher.com This allows for the specific attachment of a second molecule, such as a fluorescent dye or an affinity tag, that has been functionalized with a complementary reactive group like an alkyne. The PEG3 spacer is a short, hydrophilic chain that enhances the water solubility of the reagent and the resulting conjugate, while also providing spatial separation between the conjugated molecules to minimize steric hindrance. axispharm.comthermofisher.com This combination of features makes this compound a versatile reagent for engineering custom probes to investigate complex cellular processes.

Strategies for Fluorescent Probe Attachment for In Vitro Imaging Research

The development of fluorescent probes is essential for visualizing molecular processes within cells. This compound provides a robust platform for attaching fluorescent dyes to proteins, antibodies, or other amine-containing biomolecules for use in in vitro imaging. axispharm.comthermofisher.com The strategy leverages the linker's dual reactivity in a stepwise fashion to ensure precise and efficient labeling.

The primary step involves the reaction of the TFP ester with the biomolecule of interest (e.g., a target protein). This reaction is typically performed in a buffer with a pH between 7 and 9 to facilitate the acylation of primary amines on the protein, resulting in a stable protein-PEG3-azide conjugate. broadpharm.com The superior hydrolytic stability of the TFP ester compared to an NHS ester is particularly advantageous here, as it allows for longer reaction times and higher labeling efficiency with less reagent degradation. lumiprobe.combroadpharm.comnih.gov

Once the biomolecule is functionalized with the azide group, the second step involves the attachment of a fluorescent dye. This is accomplished using bioorthogonal click chemistry. aip.org A fluorophore that has been modified to contain a terminal alkyne group can be "clicked" onto the azide-functionalized protein. This reaction is highly specific and can be performed under mild, biocompatible conditions. The two most common forms of this reaction are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). axispharm.comthermofisher.com SPAAC, which uses strained alkynes like dibenzocyclooctyne (DBCO), is particularly useful for cellular applications as it eliminates the need for potentially cytotoxic copper catalysts. thermofisher.com This two-step method prevents direct modification of the fluorophore, preserving its spectral properties, and provides a reliable way to create custom fluorescent probes for high-resolution cellular imaging. columbia.edued.ac.uk

| Feature | TFP Ester | NHS Ester |

| Reactive Group | 2,3,5,6-Tetrafluorophenyl Ester | N-Hydroxysuccinimidyl Ester |

| Target | Primary Amines (-NH₂) | Primary Amines (-NH₂) |

| Bond Formed | Stable Amide Bond | Stable Amide Bond |

| Hydrolytic Stability | More stable, especially at basic pH. acs.orgnih.gov | Less stable, prone to hydrolysis. nih.gov |

| Conjugation Efficiency | Higher due to reduced hydrolysis. broadpharm.com | Lower due to competing hydrolysis reaction. nih.gov |

| Byproduct | 2,3,5,6-Tetrafluorophenol (B1216870) | N-hydroxysuccinimide |

Application in Affinity-Based Probe Development

Affinity-based probes are powerful tools used to identify, isolate, and study the interaction partners of a specific protein or biomolecule. This compound is highly suited for the construction of such probes, particularly for applications like pull-down assays. broadpharm.comsigmaaldrich.com The linker's bifunctional nature allows for the seamless connection of a "bait" molecule (a ligand or small molecule that binds to the target) to a "handle" for capture and purification, such as biotin (B1667282). rsc.org

The synthesis of an affinity probe using this linker follows a logical sequence. First, the TFP ester of this compound is reacted with a primary amine on the bait molecule. This creates a covalent conjugate where the bait is now equipped with an azide handle (Bait-PEG3-Azide). This initial step benefits from the high reactivity and stability of the TFP ester.

Next, the azide-functionalized bait is attached to a capture tag via click chemistry. For instance, an alkyne-modified biotin molecule can be reacted with the Bait-PEG3-Azide conjugate. mdpi.com The resulting product is a fully functional affinity probe: Bait-PEG3-Biotin. This probe can be introduced into a cell lysate or other biological sample to bind to its specific protein target. The extraordinary affinity of biotin for streptavidin (Ka = 10¹⁵ M⁻¹) is then exploited for purification. thermofisher.com The entire complex (Probe-Target) can be captured from the mixture using streptavidin-coated agarose (B213101) beads or magnetic particles. After washing away non-specific binders, the target protein can be eluted from the beads and identified using techniques like mass spectrometry. nih.gov This strategy, enabled by linkers such as this compound, is central to modern proteomics and drug target discovery. rsc.orgnih.gov

| Component | Function | Example Molecule | Conjugation Chemistry |

| Targeting Moiety ("Bait") | Binds specifically to the protein of interest. | A known ligand, peptide, or small molecule inhibitor. | Amine-TFP Ester Reaction |

| Heterobifunctional Linker | Connects the bait to the capture tag. | This compound | Amine-TFP Ester & Azide-Alkyne Click Chemistry |

| Capture Tag ("Handle") | Enables purification of the probe-target complex. | Biotin | Azide-Alkyne Click Chemistry |

| Affinity Matrix | Solid support for isolating the capture tag. | Streptavidin-coated beads | Biotin-Streptavidin Interaction |

Emerging Research Directions and Methodological Innovations

Development of Photocleavable Azido-PEG-TFP Ester Analogs

A significant area of development is the design of Azido-PEG-TFP ester analogs that incorporate a photocleavable moiety. This innovation introduces a level of spatiotemporal control over bioconjugate function, allowing for the release of a conjugated molecule upon exposure to light of a specific wavelength. The core concept involves integrating a photolabile group, such as a 2-nitrobenzyl derivative, into the polyethylene (B3416737) glycol (PEG) spacer. researchgate.net This group is stable under normal laboratory and physiological conditions but cleaves when irradiated with UV light. researchgate.net

The development of such a reagent would enable applications like light-induced cell patterning, where a biomolecule can be immobilized via the TFP ester and azide (B81097) functionalities and then selectively released from a surface or another molecule. researchgate.net For instance, a protein could be anchored to a surface using the linker, and subsequent light exposure at a precise location could detach the protein, allowing for dynamic studies of cell migration and interaction. researchgate.netnih.gov This method allows for the change of a surface from non-cell-adhesive to cell-adhesive, providing a powerful tool for controlling cellular environments in real-time. researchgate.net

| Characteristic | Description | Potential Advantage | Reference |

|---|---|---|---|

| Photolabile Group | Typically a 2-nitrobenzyl ether or a similar derivative integrated into the PEG backbone. | Provides the mechanism for light-induced cleavage. | researchgate.net |

| Cleavage Wavelength | Usually in the near-UV range (e.g., ~365 nm), which minimizes damage to biological samples. | Allows for precise external control over conjugate stability. | nih.gov |

| Reaction Ends | Maintains the azide for click chemistry and the TFP ester for amine coupling. | Preserves the versatile, dual-reaction capability of the parent molecule. | medchemexpress.combroadpharm.com |

| Key Application | Dynamic control of biomolecule immobilization for applications like cell patterning and on-demand drug activation. | Enables spatiotemporal release of cargo, offering advanced research and therapeutic possibilities. | researchgate.net |

Strategies for Orthogonal Bioconjugation with Azido-PEG3-TFP Ester

The distinct chemical reactivities of the terminal groups on this compound—the azide and the tetrafluorophenyl (TFP) ester—form the basis of its utility in orthogonal bioconjugation schemes. Orthogonal chemistry refers to the ability to perform multiple, specific chemical reactions in the same vessel, each proceeding independently without interfering with the others. thermofisher.com

The TFP ester reacts efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins, to form stable amide bonds. nih.gov This reaction is a form of nucleophilic acyl substitution. In parallel, the azide group is reserved for click chemistry reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC) with a cyclooctyne-containing molecule like DBCO or BCN. medchemexpress.combroadpharm.comresearchgate.net The cycloaddition mechanism is fundamentally different from the amidation reaction, ensuring their mutual exclusivity. researchgate.netresearchgate.net

A common orthogonal strategy involves a sequential two-step process:

Amine Conjugation : A protein or other amine-containing biomolecule is first reacted with the TFP ester of this compound in a suitable buffer (e.g., pH 7.2-8.5). thermofisher.com

Purification and Click Reaction : After the initial conjugation, the unreacted linker is removed. The resulting azide-functionalized biomolecule is then reacted with a second molecule bearing an alkyne or a strained cyclooctyne (B158145) group to form a stable triazole linkage. broadpharm.comthermofisher.com

This step-wise approach allows for the precise and controlled assembly of complex bioconjugates, such as antibody-drug conjugates (ADCs), where an antibody is first linked to the TFP ester end, and a cytotoxic drug bearing an alkyne is subsequently "clicked" onto the azide end. biochempeg.com

| Reaction | Reactive Group on Linker | Target Functional Group | Bond Formed | Typical Conditions | Reference |

|---|---|---|---|---|---|

| Aminolysis | TFP Ester | Primary Amine (-NH₂) | Amide | Aqueous buffer, pH 7.2-8.5, room temperature | nih.gov |

| SPAAC (Click Chemistry) | Azide (-N₃) | Strained Alkyne (e.g., DBCO) | Triazole | Aqueous buffer, pH 7.4, room temperature to 37°C | medchemexpress.comthermofisher.com |

| CuAAC (Click Chemistry) | Azide (-N₃) | Terminal Alkyne | Triazole | Aqueous buffer, requires Cu(I) catalyst | medchemexpress.comresearchgate.netbeilstein-journals.org |

Advancements in Microfluidic-Assisted Conjugation Techniques

The use of microfluidic systems for performing bioconjugation reactions represents a significant methodological leap forward. acs.org These devices, which manipulate fluids in channels with micrometer dimensions, offer numerous advantages over traditional bulk-scale reactions, including drastically reduced consumption of valuable reagents, faster reaction times due to short diffusion distances, and superior control over reaction parameters. nih.govnih.govmdpi.com

When applied to conjugation with this compound, microfluidic platforms can enhance both efficiency and consistency. nih.gov For example, microfluidic mixers, such as those with herringbone patterns, can induce rapid and chaotic advection, ensuring that the linker and a target protein are mixed thoroughly and homogeneously in milliseconds. nih.gov This rapid mixing promotes uniform conjugation and can lead to nanoparticles or conjugates that are smaller and have a narrower size distribution than those produced by bulk methods. nih.gov Furthermore, the continuous-flow nature of many microfluidic systems eliminates batch-to-batch variability, enhancing reproducibility. mdpi.com Advanced microfluidic chips can integrate reaction, separation, and analysis steps onto a single device, creating a "micro total analysis system" that automates the entire workflow from conjugation to purification and characterization. acs.orgrsc.org

| Parameter | Bulk Conjugation (e.g., in a test tube) | Microfluidic-Assisted Conjugation | Reference |

|---|---|---|---|

| Reagent Volume | Milliliters to liters | Nanoliters to microliters | mdpi.com |

| Mixing Time | Seconds to minutes (diffusion-limited) | Milliseconds (enhanced by channel geometry) | nih.govnih.gov |

| Process Control | Limited control over concentration gradients | Precise control over flow rates, mixing, and temperature | mdpi.com |

| Throughput | Low; typically single reactions or small batches | High; suitable for rapid screening and production | nih.gov |

| Reproducibility | Prone to batch-to-batch variability | High, due to continuous flow and automation | mdpi.com |

Integration into High-Throughput Screening Platform Development

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid, automated testing of thousands to millions of compounds. bmglabtech.com The unique bifunctional nature of this compound makes it an ideal tool for the development of novel HTS platforms and assays. thermofisher.combroadpharm.com

The linker can be used to immobilize biomolecules onto the surface of HTS-compatible formats, such as 1536-well plates or microarrays. nuvisan.com For instance, a target protein can be covalently attached to a surface via its lysine residues reacting with the TFP ester. The surface itself would be pre-functionalized with a group that can react with the linker's azide, or vice-versa. This creates a stable, oriented platform for screening compound libraries. nih.govacs.org

Alternatively, this compound can be used to generate libraries of PEGylated molecules for screening. One could conjugate the TFP ester end to a core scaffold molecule and then use the azide end to "click" on a diverse array of small molecules or fragments from a library. nih.gov This approach facilitates the creation of new chemical entities with improved solubility and pharmacokinetic properties for screening in cell-based or biochemical assays. The miniaturization and automation inherent in HTS align well with the precise, low-volume reactions enabled by the linker. bmglabtech.comnuvisan.com

| Step | Description | Role of this compound | Reference |

|---|---|---|---|

| 1. Assay Design | Define the biological target and detection method (e.g., fluorescence, luminescence). | Enables creation of specific conjugates or immobilization strategies tailored to the assay. | nuvisan.com |

| 2. Surface/Molecule Preparation | Functionalize a solid support (e.g., well plate) or a core molecule. | The TFP ester is used to attach a target protein to a surface, or the azide is used for "clicking" on library compounds. | nih.govmedchemexpress.com |

| 3. Miniaturization & Automation | Adapt the assay to a high-density format (e.g., 384- or 1536-well plates) for robotic handling. | The linker's efficiency in small volumes is critical for miniaturization. | bmglabtech.comnuvisan.com |

| 4. Screening | Expose the immobilized target to a library of test compounds. | Provides a stable and consistent presentation of the biological target for interaction studies. | bmglabtech.com |

| 5. Hit Identification | Analyze data to identify compounds that produce the desired biological effect ("hits"). | The quality of the initial immobilization directly impacts the reliability of hit identification. | bmglabtech.com |

Computational Modeling and Simulation of this compound Reactivity and Conjugation

To move beyond empirical trial-and-error, researchers are increasingly turning to computational methods to predict and understand the behavior of bioconjugation reagents like this compound. These in silico approaches provide molecular-level insights that are often difficult to obtain through experiments alone. protocols.iomdpi.com

Computational chemistry, particularly using density functional theory (DFT), can be employed to model the thermodynamics and kinetics of the conjugation reactions. mdpi.com By calculating parameters such as the Gibbs free energy of reaction (ΔG), scientists can predict the spontaneity and favorability of both the TFP ester aminolysis and the azide-alkyne cycloaddition. mdpi.com

These models can compare the reactivity of different leaving groups; for example, simulations can quantify why TFP esters are more stable against hydrolysis in aqueous solutions than N-hydroxysuccinimide (NHS) esters, a crucial factor for optimizing reaction conditions. nih.govmdpi.com The trend within fluorinated phenyl esters shows that increasing fluorination generally leads to more favorable reaction thermodynamics. mdpi.com Such predictive power allows for the rational selection of buffers, pH, and reaction times to maximize conjugation yield while minimizing unwanted side reactions.

| Reacting Ester | Reaction with Primary Amine (Model) | Predicted Gibbs Free Energy (ΔG) | Implication | Reference |

|---|---|---|---|---|

| Simple Phenyl Ester | Forms amide bond | -49.72 kJ/mol | Favorable reaction | mdpi.com |

| p-Nitrophenyl Ester | Forms amide bond | -61.89 kJ/mol | More favorable than simple phenyl ester | mdpi.com |

| Tetrafluorophenyl (TFP) Ester | Forms amide bond | Comparable to p-nitrophenyl ester | Highly favorable and efficient reaction | mdpi.com |

Once this compound is conjugated to a biomolecule, the PEG linker itself can influence the structure, stability, and function of the final product. acs.orgresearchgate.net Molecular dynamics (MD) simulations are a powerful tool for investigating these effects at an atomic level. springernature.combyu.edu By simulating the behavior of the PEGylated protein in a virtual aqueous environment, researchers can observe how the flexible PEG chain interacts with the protein surface. mdpi.comnih.gov

| Parameter Studied | Typical MD Observation | Functional Implication | Reference |

|---|---|---|---|

| Protein Conformation (RMSD) | RMSD of the protein component is often lower for PEGylated vs. non-PEGylated versions. | PEG chain can have a stabilizing effect on the protein's folded structure. | rsc.org |

| Secondary Structure | Often remains unchanged, with α-helices and β-sheets preserved. | PEGylation may not disrupt the native fold, which is crucial for maintaining biological activity. | rsc.org |

| Solvent Accessible Surface Area (SASA) | PEG chain can wrap around the protein, shielding parts of its surface from the solvent. | Can reduce immunogenicity and proteolysis but may also hinder binding interactions. | mdpi.comresearchgate.net |

| Peptide Accessibility | When tethered to a surface, PEGylated peptides can aggregate, reducing their accessibility. | Affects the performance of peptide-based microarrays and diagnostics. | acs.orgresearchgate.netrug.nl |

Predicting Reaction Outcomes and Optimizing Conditions

Future Methodological Advancements in Site-Specific Conjugation and Chemoselectivity

The pursuit of enhanced precision in bioconjugation is driving significant innovation in the development and application of chemical linkers. While heterobifunctional reagents like this compound provide dual reactivity—targeting primary amines via the TFP ester and enabling click chemistry via the azide group—future methodologies are focused on achieving unparalleled site-specificity and refined chemoselectivity. thermofisher.com These advancements are critical for creating homogenous bioconjugates with optimized performance in therapeutics, diagnostics, and materials science. nih.gov The evolution of conjugation chemistry is moving beyond random modification toward programmable and highly controlled molecular assembly.

A primary limitation of traditional amine-reactive strategies, such as those employing N-Hydroxysuccinimide (NHS) or Tetrafluorophenyl (TFP) esters, is the lack of site-specificity. thermofisher.comcreative-biolabs.com Primary amines on lysine residues are often abundantly distributed across a protein's surface, leading to heterogeneous mixtures of conjugates. thermofisher.com Future advancements are centered on directing conjugation to a single, predetermined location.

Enzymatic and chemoenzymatic strategies represent another frontier for achieving site-selectivity. mdpi.com Enzymes such as transglutaminase and sortase can recognize specific amino acid sequences and catalyze the formation of a covalent bond between a substrate and a linker molecule. acs.org For instance, novel PEG linkers have been designed that can be installed through biocatalytic routes, enabling precise attachment and subsequent characterization. acs.org These methods offer high selectivity under mild, physiological conditions, avoiding the harsh reagents that can compromise biomolecule integrity.

The bioorthogonal nature of the azide group is a cornerstone of modern bioconjugation, and future advancements continue to refine these reactions. rsc.org Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become a method of choice for many applications, as it proceeds rapidly without the need for cytotoxic copper catalysts, making it ideal for modifications in living systems. mdpi.comacs.org Ongoing research focuses on developing next-generation strained alkynes and cyclooctynes with even faster reaction kinetics and improved stability. acs.org

Furthermore, photo-controlled conjugation methods are emerging as a means to achieve temporal and spatial control over the labeling process. creative-biolabs.com This can be accomplished by using "caged" reactants, where a photo-labile protecting group masks one of the reactive moieties (e.g., the alkyne). acs.org Irradiation with light at a specific wavelength removes the protecting group, initiating the click reaction at a precise time and location. acs.org This level of control is invaluable for studying dynamic biological processes and for applications in advanced materials.

Innovations are also focused on the linker itself, moving toward "smart" linkers with integrated functionalities. While this compound is a stable, non-cleavable linker, a significant future direction is the design of linkers that can be cleaved in response to specific environmental triggers. americanpharmaceuticalreview.comacs.org These triggers can include changes in redox potential, pH, or the presence of specific enzymes found in a target tissue, such as a tumor microenvironment. americanpharmaceuticalreview.com Another advanced concept is "traceless" conjugation, where the reaction chemistry is designed to connect two molecules without leaving any part of the linker structure behind, which is a notable advantage over standard reactions that form stable amide bonds. researchgate.net

Table 1: Comparison of Emerging Site-Specific Conjugation Strategies

| Method | Target Group/Residue | Specificity | Key Advantage | Key Limitation |

|---|---|---|---|---|

| Traditional Amine Conjugation (e.g., TFP/NHS Ester) | Primary amines (Lysine, N-terminus) | Low | Simple, robust chemistry. creative-biolabs.com | Produces heterogeneous mixtures. thermofisher.comnih.gov |

| Genetic Code Expansion (GCE) | Engineered non-canonical amino acid (e.g., with alkyne) | High | Enables precise, programmable site-specificity. americanpharmaceuticalreview.com | Requires protein engineering; can have lower expression yields. americanpharmaceuticalreview.comnih.gov |

| Enzymatic Labeling (e.g., Transglutaminase) | Specific peptide sequences (e.g., Glutamine, Lysine) | High | Highly selective under physiological conditions. acs.org | Requires enzyme recognition site on the target protein. |

| Photo-activated Conjugation | Photo-caged reactive groups | High (Spatio-temporal) | Provides external control over the timing and location of conjugation. creative-biolabs.comacs.org | Requires UV irradiation, which can potentially damage biological samples. |

Table 2: Future Directions in Bioorthogonal Chemistries

| Reaction Chemistry | Reactive Groups | Key Features and Future Advancements |

|---|---|---|

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DBCO, BCN) | Copper-free, highly bioorthogonal. mdpi.com Future work focuses on improving reaction kinetics and stability of reactants. acs.org |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine + Strained Alkene (e.g., Trans-cyclooctene) | Extremely fast reaction kinetics, suitable for in vivo applications. mdpi.com Development of new tetrazine and alkene pairs is ongoing. |

| Traceless Amine Bioconjugation | ortho-Phthalaldehyde (OPA) + Primary Amine | Forms a phthalimidine linkage without leaving residual linker atoms. researchgate.net Represents a novel approach for clean amine modification. |

| Thiol-specific Labeling | Thiol (Cysteine) + Maleimide or Haloacetyl | Targets the less abundant and highly nucleophilic cysteine residue for greater site-selectivity. creative-biolabs.comresearchgate.net Innovations focus on improving the stability of the resulting conjugate. researchgate.net |

Q & A

Q. What is the role of the TFP ester group in Azido-PEG3-TFP ester during bioconjugation reactions?

The TFP (2,3,5,6-tetrafluorophenyl) ester group reacts with primary amines (e.g., lysine residues in proteins) via nucleophilic acyl substitution, forming stable amide bonds. This reaction is highly efficient under mild aqueous conditions (pH 7.5–9.0). To maximize yield:

- Use buffers like HEPES or PBS without competing nucleophiles (e.g., Tris).

- Maintain a 5–10:1 molar excess of this compound relative to the target biomolecule.

- Purify conjugates via size-exclusion chromatography to remove unreacted reagents .

Q. What storage conditions are recommended for this compound to maintain its reactivity?

Q. How does the PEG spacer in this compound enhance its utility in biological applications?

The 3-unit PEG chain increases water solubility, reduces steric hindrance, and improves biocompatibility. This facilitates:

- Efficient conjugation with hydrophobic biomolecules (e.g., membrane proteins).

- Reduced aggregation in aqueous solutions compared to non-PEGylated linkers.

- Enhanced pharmacokinetic profiles in in vivo studies .

Advanced Research Questions

Q. How can researchers optimize the conjugation efficiency of this compound with amine-containing biomolecules under varying pH conditions?

- pH Optimization : Test pH 7.5–9.0 (higher pH accelerates reaction but may denature proteins).

- Kinetic Monitoring : Use HPLC or MALDI-TOF to track reaction progress at 0, 1, and 4 hours.

- Competitive Inhibition : Add 1–5 mM imidazole to suppress non-specific binding to histidine residues .

Q. What analytical techniques are most effective for validating successful conjugation of this compound?

- Mass Spectrometry : Detect mass shifts corresponding to PEG3-TFP addition (Δm/z ~365.4 Da).

- Fluorescence Quenching : If the target biomolecule is fluorescent, monitor changes in emission spectra.

- Gel Electrophoresis : SDS-PAGE with Coomassie staining to visualize size shifts in modified proteins .

Q. How does the PEG chain length (e.g., PEG3 vs. PEG12) in Azido-PEGn-TFP esters influence solubility and reaction kinetics?

- Trade-offs : Longer PEG chains improve biocompatibility but reduce reaction rates in organic solvents .

Q. What are common pitfalls in troubleshooting low conjugation yields with this compound?

- Amine Availability : Ensure target biomolecules have accessible lysine residues (e.g., denature proteins if necessary).

- Reagent Degradation : Verify storage conditions; hydrolyzed TFP esters show a characteristic peak at 260 nm via UV-Vis.

- Side Reactions : Add 1 mM EDTA to suppress metal-catalyzed oxidation of PEG chains .

Methodological Considerations

Q. How should researchers design experiments to compare this compound with other NHS ester-based linkers?

- Reactivity Comparison : Perform parallel reactions with Azido-PEG3-NHS ester (CAS 1245718-89-1) under identical conditions.

- Stability Assays : Incubate both reagents in PBS (pH 7.4) at 4°C for 24 hours; quantify remaining active ester via Ellman’s assay.

- Application-Specific Testing : Use cell viability assays to compare cytotoxicity in live-cell labeling .

Q. What strategies mitigate hydrolysis of the TFP ester group during long-term storage?

- Lyophilization : Add cryoprotectants (e.g., trehalose) before freeze-drying.

- Inert Atmosphere : Store under argon with desiccants (e.g., silica gel).

- Quality Control : Perform NMR (¹H, ¹⁹F) every 6 months to detect hydrolysis products .

Data Contradictions and Resolution

Q. How can conflicting reports on this compound’s solubility in organic solvents be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.